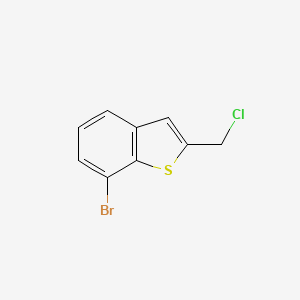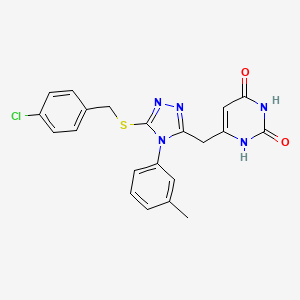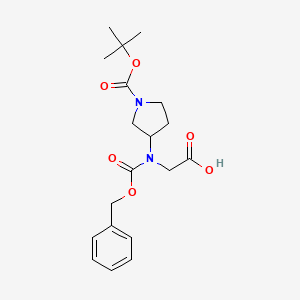
3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite diverse. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .Applications De Recherche Scientifique
3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine has been extensively studied in various animal models of neurological disorders, including stroke, traumatic brain injury, and neuropathic pain. It has been shown to have neuroprotective effects by reducing neuronal damage and inflammation, and improving behavioral outcomes. This compound has also been shown to enhance synaptic plasticity and improve learning and memory processes in animal models of cognitive impairment.
Mécanisme D'action
3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine acts as a selective antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. This mechanism of action underlies the neuroprotective effects of this compound in various animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It reduces the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response that contributes to neuronal damage. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. In addition, this compound enhances synaptic plasticity by increasing the number and function of NMDA receptors on neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is its potency and selectivity as an NMDA receptor antagonist, which allows for precise modulation of this receptor in animal models of neurological disorders. This compound also has good pharmacokinetic properties, including high oral bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life in vivo, which may require frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for the development of 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine and related compounds. One direction is to optimize the pharmacokinetic properties of this compound to improve its half-life and reduce the need for frequent dosing. Another direction is to investigate the potential of this compound for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need to further elucidate the mechanism of action of this compound and its effects on synaptic plasticity and learning and memory processes in the brain.
Méthodes De Synthèse
The synthesis of 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitropyridine with 1-(cyclopropylsulfonyl)piperidine in the presence of a base to give the intermediate compound. This is followed by reduction of the nitro group to an amino group using a reducing agent, and then chlorination of the resulting amine to give this compound in high yield and purity.
Propriétés
IUPAC Name |
3-chloro-2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-2-1-7-15-13(12)19-10-5-8-16(9-6-10)20(17,18)11-3-4-11/h1-2,7,10-11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVFRIIPOOBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)

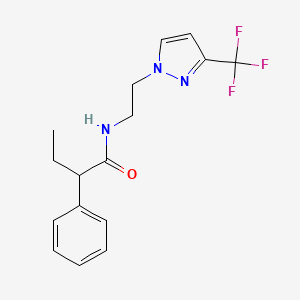
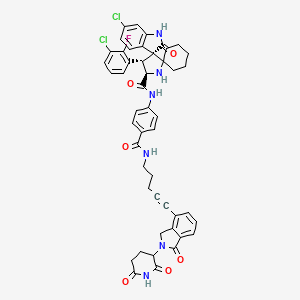
![(8R)-8-Hydroxy-2-methyl-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2951640.png)
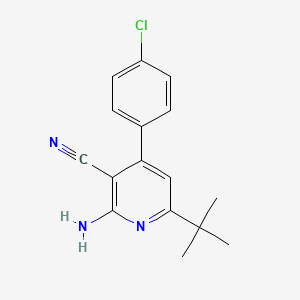

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2951647.png)
